6-Ethylbenzofuran-2(3H)-one
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Overview
Description
6-Ethylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings.
Preparation Methods
The synthesis of 6-Ethylbenzofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-ethylphenol with an appropriate reagent can lead to the formation of the benzofuran ring . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-Ethylbenzofuran-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids .
Scientific Research Applications
6-Ethylbenzofuran-2(3H)-one has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted significant attention for their potential as natural drug lead compounds . In the industry, this compound is used in the synthesis of various materials and chemicals .
Mechanism of Action
The mechanism of action of 6-Ethylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by interacting with enzymes and receptors involved in various biological processes . For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes, leading to their therapeutic effects .
Comparison with Similar Compounds
6-Ethylbenzofuran-2(3H)-one can be compared with other similar compounds such as 2-Ethylbenzofuran and 3-Ethylbenzofuran. While these compounds share a similar core structure, their chemical properties and biological activities can vary significantly .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
6-ethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-2-7-3-4-8-6-10(11)12-9(8)5-7/h3-5H,2,6H2,1H3 |
InChI Key |
XECYXYYIDSZKTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CC(=O)O2)C=C1 |
Origin of Product |
United States |
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